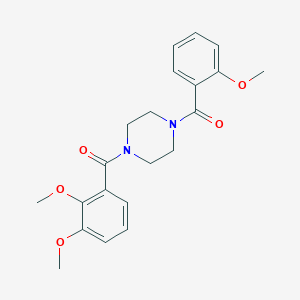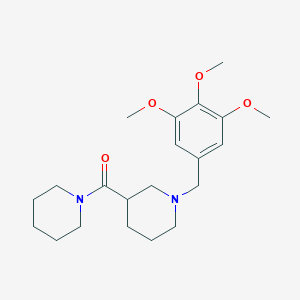![molecular formula C18H27N3O B247365 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247365.png)
1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane, also known as PIPPA, is a chemical compound that belongs to the class of azepane derivatives. It has been studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane is not fully understood, but it is believed to act as a modulator of the cholinergic system in the brain. 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has been shown to bind to the muscarinic acetylcholine receptor and inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which is believed to be responsible for the pharmacological effects of 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane.
Biochemical and Physiological Effects:
1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, indicating its potential use as an analgesic. 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has also been shown to reduce anxiety and depression-like behaviors in animal models, indicating its potential use as an anxiolytic and antidepressant. Additionally, 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has been shown to improve cognitive function in animal models, indicating its potential use in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. It also exhibits a wide range of pharmacological properties, making it useful for studying various physiological and biochemical processes. However, 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has not been extensively studied in humans, which limits its potential use in clinical settings.
Direcciones Futuras
There are several future directions for research on 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane. One direction is to further investigate its mechanism of action and its potential use in the treatment of neurodegenerative disorders. Another direction is to study its potential use in the treatment of pain, anxiety, and depression in humans. Additionally, future research could focus on developing new derivatives of 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane with improved pharmacological properties and reduced side effects.
Métodos De Síntesis
The synthesis of 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane involves the reaction of 2-pyridinecarboxaldehyde with piperidine in the presence of sodium borohydride. The resulting intermediate is then reacted with 1-bromoadamantane to form the final product, 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane. This method has been optimized to yield high purity and yield of 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane.
Aplicaciones Científicas De Investigación
1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological properties, including analgesic, anxiolytic, and antidepressant effects. 1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C18H27N3O |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
azepan-1-yl-[1-(pyridin-2-ylmethyl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C18H27N3O/c22-18(21-12-5-1-2-6-13-21)16-8-7-11-20(14-16)15-17-9-3-4-10-19-17/h3-4,9-10,16H,1-2,5-8,11-15H2 |
Clave InChI |
TWICQFAVVXGLRU-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC=CC=N3 |
SMILES canónico |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide](/img/structure/B247282.png)
![2-(4-methoxyphenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247286.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247292.png)

![2-(4-Chloro-phenoxy)-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B247294.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B247296.png)




![1-{[1-(2,3,4-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247304.png)
![3-(1-Piperidinylcarbonyl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B247305.png)